N-{1-[4-(morpholine-4-sulfonyl)benzoyl]azetidin-3-yl}pyrimidin-4-amine
Description
N-{1-[4-(Morpholine-4-sulfonyl)benzoyl]azetidin-3-yl}pyrimidin-4-amine is a small-molecule compound featuring a pyrimidine core linked to a substituted azetidine ring. The azetidine moiety is functionalized with a 4-(morpholine-4-sulfonyl)benzoyl group, which introduces sulfonyl and morpholine substituents. The compound’s molecular formula and stereochemical features are confirmed via structural analysis .
Properties
IUPAC Name |
(4-morpholin-4-ylsulfonylphenyl)-[3-(pyrimidin-4-ylamino)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O4S/c24-18(22-11-15(12-22)21-17-5-6-19-13-20-17)14-1-3-16(4-2-14)28(25,26)23-7-9-27-10-8-23/h1-6,13,15H,7-12H2,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEOVOOFLOOIPNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CC(C3)NC4=NC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[4-(morpholine-4-sulfonyl)benzoyl]azetidin-3-yl}pyrimidin-4-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound are likely to involve large-scale application of the Suzuki–Miyaura coupling reaction, optimized for efficiency and yield. The process would include careful control of reaction conditions such as temperature, pressure, and the concentration of reagents to ensure the consistent production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
N-{1-[4-(morpholine-4-sulfonyl)benzoyl]azetidin-3-yl}pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a variety of functionalized compounds, depending on the substituents introduced.
Scientific Research Applications
N-{1-[4-(morpholine-4-sulfonyl)benzoyl]azetidin-3-yl}pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers investigate its potential as a biochemical probe to study cellular processes.
Medicine: It is explored for its potential therapeutic properties, including its role as a drug candidate for treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{1-[4-(morpholine-4-sulfonyl)benzoyl]azetidin-3-yl}pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonamide-Containing Analogues
Compounds such as 3-(4-(methylsulfinyl)phenyl)-N-(4-(methylsulfonyl)phenyl)imidazo[1,2-b]pyridazin-6-amine () share sulfonyl/sulfinyl groups, which are critical for interactions with biological targets like kinases or oxidoreductases. However, the target compound’s morpholine-sulfonyl group may enhance solubility compared to methylsulfonyl analogues due to morpholine’s polar tertiary amine .
Azetidine and Piperidine Derivatives
The azetidine ring in the target compound contrasts with piperidine derivatives (e.g., N-(1-methylpiperidin-4-yl)-3-(4-(methylsulfinyl)phenyl)imidazo[1,2-b]pyridazin-6-amine from ). Azetidine’s smaller ring size (4-membered vs.
Pyrimidine-Based Analogues
Pyrimidine amines, such as N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine () and 6-[7-(3-pyrrolidin-1-ylpropoxy)imidazo[1,2-a]pyridin-3-yl]-pyrimidin-4-amine (), highlight the importance of pyrimidine in hydrogen bonding and aromatic stacking interactions. The target compound’s pyrimidine-4-amine group may offer similar advantages but lacks the imidazo[1,2-a]pyridine extension seen in , which could reduce off-target effects .
Structural and Functional Data Table
Biological Activity
N-{1-[4-(morpholine-4-sulfonyl)benzoyl]azetidin-3-yl}pyrimidin-4-amine is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique combination of structural elements:
- Azetidine ring : Known for its ability to enhance biological activity.
- Morpholine sulfonyl group : Improves solubility and may contribute to the compound's interaction with biological targets.
- Pyrimidine moiety : Often associated with various pharmacological effects.
The systematic name reflects these components, indicating a sophisticated design aimed at targeting multiple biological pathways.
Biological Activity Overview
This compound has been investigated for several biological activities, primarily in the realms of anticancer and antimicrobial effects. Below are key findings from various studies:
The mechanisms through which this compound exerts its effects include:
- Enzyme Interaction : The compound may bind to specific enzymes, modulating their activity. For instance, it has shown potential as an inhibitor of acetylcholinesterase (AChE), which is crucial in neurotransmission.
- Cell Cycle Arrest : In cancer cells, it can induce cell cycle arrest, thereby inhibiting proliferation.
- Antimicrobial Action : The sulfonamide group enhances its ability to disrupt bacterial cell wall synthesis or function.
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
- Anticancer Studies : A recent investigation demonstrated that this compound significantly inhibited the growth of breast cancer cells in vitro. The study reported a dose-dependent response, with IC50 values indicating effective concentrations for therapeutic use .
- Antimicrobial Efficacy : In a study evaluating its antimicrobial properties, the compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated that it exhibited significant antibacterial activity, outperforming several standard antibiotics .
- Enzyme Inhibition Profiles : Another research effort focused on its enzyme inhibition capabilities. The compound was found to inhibit both AChE and carbonic anhydrase isoenzymes at nanomolar concentrations, suggesting its potential as a lead compound for developing new cholinesterase inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
